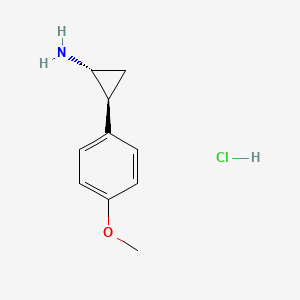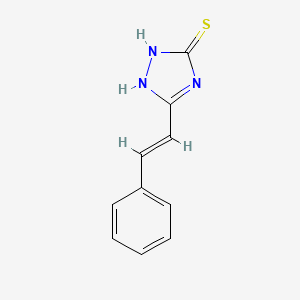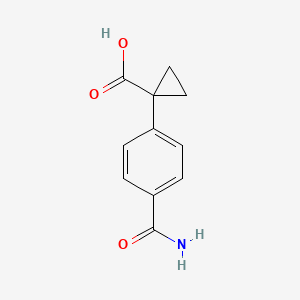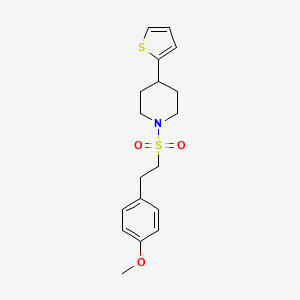
3-Isopropoxy-5-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-5-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis . This compound contains a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 2 aromatic ethers .
Synthesis Analysis
Boronic acids, including 3-Isopropoxy-5-methoxyphenylboronic acid, can be synthesized through various methods. One common method is the protodeboronation of pinacol boronic esters, which involves a radical approach . This method has been used to synthesize a wide range of boronic acids .Molecular Structure Analysis
The molecular formula of 3-Isopropoxy-5-methoxyphenylboronic acid is C10H15BO4 . It contains a boron atom bonded to an oxygen atom and two carbon atoms, forming a boronic acid group . The molecule also contains an isopropoxy group and a methoxy group attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 3-Isopropoxy-5-methoxyphenylboronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is highly valuable in organic synthesis .Applications De Recherche Scientifique
Supramolecular Assemblies and Crystal Engineering
- Boronic acids, including derivatives similar to 3-Isopropoxy-5-methoxyphenylboronic acid, have been utilized in designing and synthesizing supramolecular assemblies. These assemblies are achieved through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, as well as centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in crystal structures (Pedireddi & Seethalekshmi, 2004).
- The influence of ortho-alkoxy substituents on the crystal structure of phenylboronic acids has been investigated, revealing that disubstituted species show a variety of possible interactions. This study aimed at designing boronic acids with monomeric structures for crystal engineering applications (Cyrański et al., 2012).
Fluorescence Quenching and Molecular Interactions
- Research into the fluorescence quenching mechanisms of biologically active boronic acid derivatives has provided insights into their interactions, showing the potential for static quenching mechanisms in certain systems (Geethanjali et al., 2015).
Polymerization and Organic Synthesis
- Alkoxyoxiranes, including those derived from boronic acids, have shown potential in controlled polymerization and copolymerization processes. This research highlights the versatility of boronic acid derivatives in developing new materials (Kanazawa et al., 2014).
- The synthesis of various propionamides from 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile showcases the utility of boronic acid derivatives in synthesizing compounds with potential biological activities (Arutyunyan et al., 2014).
Novel Molecules and Potential Therapeutic Agents
- Several studies have synthesized and explored novel molecules based on the structural framework of 3-Isopropoxy-5-methoxyphenylboronic acid and its derivatives for potential anti-inflammatory and antimicrobial applications, highlighting the broad utility of these compounds in developing new therapeutic agents (Moloney, 2000), (Adamczyk-Woźniak et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 3-Isopropoxy-5-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 3-Isopropoxy-5-methoxyphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Isopropoxy-5-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
The ADME properties of 3-Isopropoxy-5-methoxyphenylboronic acid Boronic acids are generally known for their stability and environmental benignity , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of 3-Isopropoxy-5-methoxyphenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of 3-Isopropoxy-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the reaction conditions can significantly impact the action of this compound .
Safety and Hazards
Orientations Futures
Boronic acids are highly valuable in organic synthesis and their applications are continually being explored. For example, new protocols for the functionalizing deboronation of alkyl boronic esters are being developed . Additionally, the use of boronic acids in Suzuki-Miyaura cross-coupling reactions is a major area of research .
Propriétés
IUPAC Name |
(3-methoxy-5-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-5-8(11(12)13)4-9(6-10)14-3/h4-7,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBYYKMZGKTMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2568295.png)

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)
![7-(4-butyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568300.png)





![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)